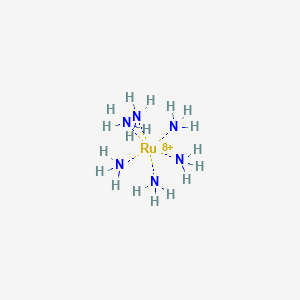
hexaammineruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaammineruthenium(2+) is a ruthenium coordination entity.
Aplicaciones Científicas De Investigación
Electrochemical Applications
Hexaammineruthenium(II) has been utilized in electrochemical applications, specifically in the triggering of shrinking/swelling processes in thin gel layers on conducting surfaces. This is achieved by depositing negatively charged, pH-sensitive, very thin gel layers with accumulated hexaammineruthenium (II)/(III) on conducting surfaces, enabling control of layer thickness by changing the oxidation state of hexaammineruthenium (Marcisz, 2019). Additionally, hexaammineruthenium (II)/(III) has been used as an alternative redox-probe to Hexacyanoferrate (II)/(III) for stable impedimetric biosensing with gold electrodes. This application overcomes the problem of electrode corrosion caused by Hexacyanoferrate, offering a more stable measurement method for biosensing applications (Schrattenecker, 2019).
Chemical Reactions and Complexes
The reaction of hexaammineruthenium(II) with hydrochloric acid to form a chlorobridged ruthenium(II)–ruthenium(III) dimer has been characterized, providing insights into the chemistry of hexaammineruthenium(II) complexes (Bottomley, 1971). In another study, the binding site size of hexaammineruthenium(III) inside monolayers of DNA on gold was determined, revealing significant differences in binding site size compared to solution-phase DNA, which impacts the DNA coverage measurements at the electrode surface (Abi, 2020).
DNA Detection and Biosensing
Hexaammineruthenium (II)/(III) has been used in situ scanning tunneling microscopy imaging to identify single-strand DNA oligonucleotides, demonstrating its potential in DNA detection and biosensing applications (Grubb, 2006). Another study utilized hexaammineruthenium(III)/Nafion/ITO electrodes for the determination of lead(II) and cadmium(II) via anodic stripping voltammetry, showcasing its application in environmental monitoring (Palisoc, 2017).
Propiedades
Nombre del producto |
hexaammineruthenium(II) |
|---|---|
Fórmula molecular |
H18N6Ru+8 |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
azane;ruthenium(8+) |
InChI |
InChI=1S/6H3N.Ru/h6*1H3;/q;;;;;;+8 |
Clave InChI |
ONJLIDYLIGIVMY-UHFFFAOYSA-N |
SMILES canónico |
N.N.N.N.N.N.[Ru+8] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




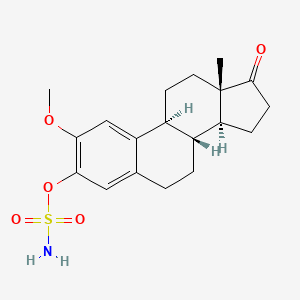

![(S)-2-{[5-((R)-2-Amino-3-mercapto-propylamino)-biphenyl-2-carbonyl]-amino}-4-methyl-pentanoic acid](/img/structure/B1242144.png)
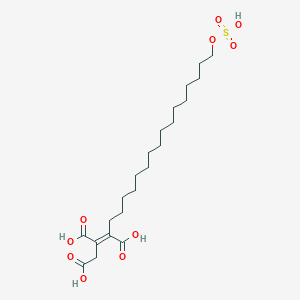
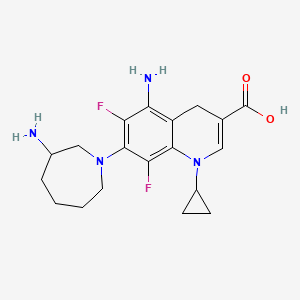
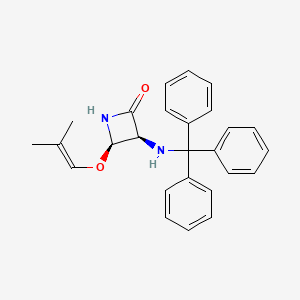
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)

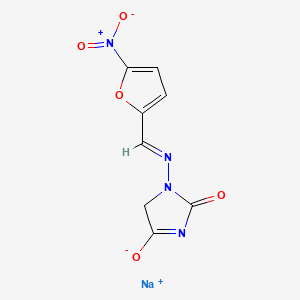
![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![2-methyl-N-[(5-nitro-2-furyl)methyleneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1242161.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242162.png)